1,4-Methano-1,4,4a,9a-tetrahydrofluorene

Description

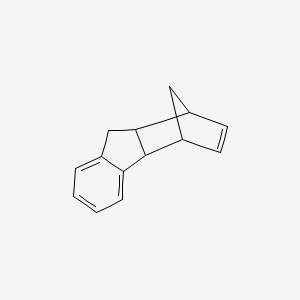

Structure

3D Structure

Properties

CAS No. |

6143-33-5 |

|---|---|

Molecular Formula |

C14H14 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

tetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7,12-tetraene |

InChI |

InChI=1S/C14H14/c1-2-4-12-9(3-1)8-13-10-5-6-11(7-10)14(12)13/h1-6,10-11,13-14H,7-8H2 |

InChI Key |

XUFPYLQWLKKGDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C=CC1C3C2CC4=CC=CC=C34 |

Related CAS |

131649-72-4 |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of 1,4 Methano 1,4,4a,9a Tetrahydrofluorene

Systematic IUPAC Naming Conventions for Complex Bridged Systems

The formal name, 1,4-Methano-1,4,4a,9a-tetrahydrofluorene, is a semi-systematic name based on the parent hydrocarbon 'fluorene'. A more rigorous and systematic approach to naming such a complex molecule utilizes the von Baeyer system for bridged polycyclic compounds. mdpi.com This system provides an unambiguous method for describing the intricate connectivity of the atoms.

The IUPAC naming process for a bridged system involves several key steps:

Identifying the number of rings: The number of rings is determined by the minimum number of bond scissions required to convert the polycyclic system into an open-chain compound. nih.gov For this compound, this is four, leading to a "tetracyclo" prefix.

Determining the total number of atoms: The total number of carbon atoms in the tetracyclic framework is 14, which corresponds to the parent alkane name "tetradecane."

Identifying the main ring and bridges: The system is deconstructed into a main bicyclic system with primary and secondary bridges. The main ring is the largest possible ring containing the most atoms. mdpi.comnih.gov

Numbering the system: Numbering begins at one of the main bridgehead atoms and proceeds along the longest path to the other main bridgehead, then continues along the next longest path, and so on. nih.gov

Applying these principles, a fully systematic IUPAC name for a related unsaturated structure (4a,9a-Methano-9H-fluorene) is given as tetracyclo[7.4.1.0¹,⁹.0²,⁷]tetradeca-2,4,6,10,12-pentaene. libretexts.org For the saturated version that is the subject of this article, the naming would follow a similar pattern, reflecting the absence of the double bonds. The name "this compound" itself describes a fluorene (B118485) skeleton that has been hydrogenated at the 1, 4, 4a, and 9a positions and features a "methano" bridge (a single carbon bridge) connecting positions 1 and 4.

| Nomenclature System | Key Features |

| Semi-Systematic (Fluorene-based) | Uses a known parent hydride (fluorene) and indicates modifications (tetrahydro, methano bridge). It is descriptive but less rigorous. |

| Systematic (von Baeyer) | Employs a "tetracyclo" prefix based on the number of rings and a bracketed series of numbers indicating bridge lengths. mdpi.comnih.gov This method is unambiguous and universally applicable. |

Analysis of Intrinsic Stereochemistry and Chirality in this compound

The structure of this compound is rich in stereochemical complexity due to the presence of multiple chiral centers and the nature of its formation via a Diels-Alder reaction.

The molecule contains four stereogenic centers (chiral carbons): C1, C4, C4a, and C9a. The theoretical number of stereoisomers is 2ⁿ, where n is the number of chiral centers. Thus, for this compound, there are 2⁴ = 16 possible stereoisomers. These isomers exist as pairs of enantiomers and diastereomers.

The stereochemistry is largely dictated by the Diels-Alder reaction used in its synthesis. This reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.com The reaction of cyclopentadiene (B3395910) (a cyclic diene) with indene (B144670) (as the dienophile) leads to a bicyclic product where the relative orientation of the substituent groups gives rise to diastereomers, specifically endo and exo isomers. libretexts.org

Endo Isomer: In the endo product, the larger substituent on the dienophile (the benzene (B151609) ring from the indene moiety) is oriented towards the inside (concave face) of the newly formed bicyclic system. This isomer is often the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions. libretexts.org

Exo Isomer: In the exo product, the larger substituent is oriented away from the inside of the bicyclic system. This isomer is typically the thermodynamically more stable product due to reduced steric hindrance.

Each of these diastereomers (endo and exo) is chiral and would be formed as a racemic mixture (an equal amount of both enantiomers) unless chiral catalysts or reagents are used in the synthesis. Chemical databases often list the stereochemistry of this compound as "mixed," which indicates that it is commonly produced and used as a mixture of its various stereoisomers. ncats.io

| Stereochemical Feature | Description |

| Chiral Centers | C1, C4, C4a, C9a |

| Total Possible Stereoisomers | 16 (8 pairs of enantiomers) |

| Key Diastereomers | Endo and Exo forms resulting from the Diels-Alder reaction. libretexts.org |

| Chirality | Both endo and exo isomers are chiral and exist as pairs of enantiomers. |

Conformational Dynamics and Steric Effects in the Bridged Fluorene Framework

The three-dimensional shape and flexibility, or conformational dynamics, of this compound are largely governed by its rigid, bridged ring system. This framework is based on a norbornane-like structure, which is known for its significant steric strain and conformational rigidity.

The molecule can be viewed as being composed of several fused rings:

A five-membered cyclopentane (B165970) ring.

A six-membered cyclohexene (B86901) ring (in the norbornene part).

Another six-membered ring that is part of the tetrahydrofluorene system.

The bridged nature of the molecule severely restricts bond rotation, leading to a limited number of accessible conformations. The norbornane-like substructure exists in a strained, boat-like conformation. The five-membered rings within the structure are likely to adopt envelope or twist conformations to minimize torsional strain. nih.gov

Steric effects play a crucial role in determining the relative stability of the endo and exo diastereomers. In the endo configuration, the aromatic portion of the fluorene framework is positioned underneath the bicyclo[2.2.1]heptene (norbornene) system. This proximity can lead to significant steric repulsion and intramolecular stress. The exo isomer, with the aromatic ring pointing away, is generally expected to be sterically less hindered and therefore thermodynamically more stable.

The conformational rigidity of this framework is a key feature. Unlike simple alkanes that can freely rotate around their carbon-carbon bonds, the atoms in this tetracyclic system are locked into a well-defined spatial arrangement. This rigidity is a common feature in bridged systems and is often exploited in polymer chemistry and materials science to create materials with high thermal stability. masterorganicchemistry.com

Synthetic Strategies and Methodologies for 1,4 Methano 1,4,4a,9a Tetrahydrofluorene and Its Analogues

General Approaches to Tetrahydrofluorene Scaffolds through Cyclization Reactions

The construction of the tetrahydrofluorene core, a key structural motif in various natural products and functional materials, is often achieved through strategic cyclization reactions. These methods form the foundational chemistry for creating the fused ring system inherent to these molecules. Among the established strategies, acid-catalyzed cyclizations of precursors like substituted benzylcyclohexanols have been noted for accessing the related hexahydrofluorene skeletons.

A prominent and versatile method for creating the five-membered ring of the tetrahydrofluorene system is the Nazarov cyclization. wikipedia.org This reaction involves a 4π-conrotatory electrocyclic ring closure of a divinyl ketone or a related precursor, typically promoted by a Lewis acid or protic acid. wikipedia.org The power of this reaction lies in its ability to stereospecifically form functionalized cyclopentenones, which are precursors to the desired tetrahydrofluorene scaffold. wikipedia.org Research has demonstrated that an efficient and concise approach to the wikipedia.orgresearchgate.netresearchgate.netABC tricyclic core of tetrahydrofluorenes can be achieved under mild, catalytic Nazarov-type conditions. nih.gov

Furthermore, cascade reactions, which combine multiple bond-forming events in a single operation, have emerged as powerful tools. For instance, a cascade sequence involving a Prins cyclization followed by a Friedel-Crafts cyclization has been developed for the synthesis of related polycyclic structures.

Specific Synthetic Routes to 1,4-Methano-1,4,4a,9a-tetrahydrofluorene

While general strategies provide access to the broader class of tetrahydrofluorenes, specific routes have been developed for the targeted synthesis of the bridged compound, this compound.

Reactions Involving Cyclopentadiene (B3395910)/Dicyclopentadiene (B1670491) and Indene (B144670) Precursors

A direct and industrially significant route to this compound involves the Diels-Alder reaction between cyclopentadiene (or its dimer, dicyclopentadiene) and indene. google.com This process typically involves heating the reactants, where dicyclopentadiene undergoes a retro-Diels-Alder reaction to generate cyclopentadiene in situ, which then acts as the diene in a cycloaddition with indene serving as the dienophile. google.com

A patented process describes the reaction of cyclopentadiene and/or dicyclopentadiene with 2 to 50 moles of indene per mole of the diene. google.com The reaction is followed by distillation to purify the this compound product. This method is specifically designed to produce a composition with controlled levels of cyclopentadiene trimer impurities, which is crucial for subsequent polymerization applications where the compound is used as a monomer for resins with desirable optical properties. google.com

Multistep Synthesis via Benzylcyclohexanone Intermediates

Multistep synthetic sequences provide an alternative, albeit more complex, route to the fluorene (B118485) core. While literature primarily details the acid-catalyzed cyclization of substituted benzylcyclohexanols as a strategy for accessing the more saturated hexahydrofluorene skeletons, the underlying principle of forming the fused ring system is relevant. This transformation involves the intramolecular cyclization and dehydration of a benzyl-substituted cyclohexane (B81311) derivative to construct the fluorene framework. Adapting this methodology to precursors with appropriate unsaturation could theoretically lead to tetrahydrofluorene analogues.

Catalytic Transformations in the Synthesis of Bridged Fluorene Derivatives

The use of catalysts, particularly transition metals, has revolutionized the synthesis of complex organic molecules, and the formation of fluorene derivatives is no exception. Catalytic methods often provide higher efficiency, selectivity, and functional group tolerance compared to stoichiometric reactions.

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of fluorene scaffolds through various C-H activation and cross-coupling reactions. Palladium-catalyzed tandem reactions, for example, have been developed to synthesize substituted fluorenes and indenofluorenes in a single step with high yields. nih.gov These reactions can proceed through a sequence involving a Suzuki cross-coupling followed by a C(sp³)-H bond activation and cyclization. nih.gov

Other metals have also been employed effectively. Copper(I)-catalyzed coupling reactions of conjugated enynones with dialkynylbenzenes have been shown to produce furan-fused fluorenes through a cascade process that includes cyclization, carbene migratory insertion, and Schmittel cyclization. rsc.org Furthermore, palladium-catalyzed intramolecular C(sp²)-H activation of 2-arylbenzyl chlorides offers an efficient route to fluorene derivatives at room temperature. researchgate.net

| Catalyst/Metal | Reaction Type | Substrates | Product | Reference |

| Palladium (Pd) | Tandem Suzuki Cross-Coupling / C-H Activation | 2-halobiaryls / boronic acids | Substituted Fluorenes | nih.gov |

| Palladium (Pd) | C(sp²)-H Activation | 2'-halo-diarylmethanes | Fluorenes | researchgate.net |

| Copper (Cu) | Coupling/Cascade Cyclization | Conjugated enynones / dialkynylbenzenes | Furan-fused Fluorenes | rsc.org |

| Scandium (Sc) | Nazarov-type Electrocyclization | Divinyl alcohol derivatives | Tetrahydrofluorenes | nih.gov |

| Iron (Fe) | Nazarov-type Cyclization | Vinyl sulfone precursors | Tetrahydrofluorenes | pitt.edu |

Application of Nazarov-Type Electrocyclization to Tetrahydrofluorene Scaffolds

The Nazarov cyclization has proven to be a particularly powerful tool for constructing the five-membered ring within the tetrahydrofluorene framework. wikipedia.orgnih.gov This electrocyclization of a pentadienyl cation, generated from a divinyl ketone or other suitable precursor, offers a concise entry to these complex polycycles. nih.govresearchgate.net

An efficient approach utilizes scandium triflate (Sc(OTf)₃) as a catalyst in dichloromethane (B109758) at room temperature, converting aryl vinyl alcohol precursors into the wikipedia.orgresearchgate.netresearchgate.netABC tricyclic core of tetrahydrofluorenes in high yields. nih.gov This method highlights the utility of mild Lewis acid catalysis in promoting the key cyclization step. nih.gov

A novel variation involves a one-pot 4π electrocyclic ring opening followed by a Nazarov-type 4π electrocyclization. pitt.edu In one studied case, refluxing a bicyclic precursor generated an intermediate which, upon treatment with iron(III) chloride, cyclized to furnish a 9-(tosylmethyl)-2,3,4,4a-tetrahydro-1H-fluorene derivative in 78% yield. pitt.edu This research demonstrated that the electronic nature of substituents on the aryl ring significantly impacted the efficiency of the cyclization step, with electron-donating groups facilitating the reaction under milder, catalytic conditions. pitt.edu

| Catalyst System | Precursor Type | Key Transformation | Product Scaffold | Reference |

| Sc(OTf)₃ (2 mol%) | Aryl vinyl alcohol | Catalytic Nazarov-type electrocyclization | wikipedia.orgresearchgate.netresearchgate.netABC tricyclic tetrahydrofluorene | nih.gov |

| FeCl₃ (1.2 equiv) | (E)-1-((2-(cyclohex-1-en-1-yl)-2-phenylvinyl)sulfonyl)-4-methylbenzene | Lewis acid-promoted Nazarov-type cyclization | 9-(tosylmethyl)-2,3,4,4a-tetrahydro-1H-fluorene | pitt.edu |

Stereoselective Synthesis Approaches for Analogues

The asymmetric synthesis of analogues of this compound, which feature bridged polycyclic systems, relies on strategic reactions that control the formation of stereocenters. Key methodologies include diastereoselective Michael additions and palladium-catalyzed cyclizations, which are instrumental in constructing the core structure with high stereochemical fidelity.

A notable strategy involves the highly diastereoselective Michael addition of metalated hydrazones to α,β-unsaturated esters. sciforum.net This approach has been successfully employed in the synthesis of diversely substituted bridged tetrahydro-2-benzazepines, which share a bridged cyclic framework. The use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazones as chiral auxiliaries allows for the creation of Michael adducts with excellent diastereoselectivity, often exceeding 96% de. sciforum.net Subsequent transformations, including reduction and cyclization steps, convert these adducts into the final bridged structures. sciforum.net

Palladium-catalyzed reactions offer another powerful route for the stereoselective synthesis of cyclic ethers, such as tetrahydrofurans, which can be considered simpler analogues of the bridged ether systems. organic-chemistry.org A method for synthesizing substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides demonstrates the formation of both a carbon-carbon and a carbon-oxygen bond in a single catalytic cycle. organic-chemistry.org This process can create up to two new stereocenters with high diastereoselectivity (≥18:1). organic-chemistry.org The reaction is believed to proceed through an unusual intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org The choice of phosphine (B1218219) ligand, such as DPE-Phos, has been shown to be critical for achieving high yields. organic-chemistry.org

Furthermore, the stereoselectivity of some cyclization reactions can be controlled by the choice of reagents. For instance, in the synthesis of certain tetrahydrofuran (B95107) derivatives, using boron trifluoride etherate as a Lewis acid with specific aldehydes favors the formation of the cis isomer, while other aldehydes can lead to the trans isomer through isomerization. nih.gov This isomerization can be suppressed by using an alternative promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), allowing for tunable control over the stereochemical outcome. nih.gov These principles of reagent and catalyst control are fundamental to developing synthetic routes for complex, stereochemically rich molecules like the analogues of this compound.

Table 1: Examples of Stereoselective Reactions for Analogue Synthesis

| Reaction Type | Key Reagents/Catalysts | Stereoselectivity | Application/Product | Source |

|---|---|---|---|---|

| Michael Addition | SAMP-Hydrazone, α,β-Unsaturated Esters | de ≥ 96% | Synthesis of bridged tetrahydro-2-benzazepines | sciforum.net |

| Pd-Catalyzed Cyclization | Pd₂(dba)₃, DPE-Phos, NaOtBu | dr > 20:1 | Synthesis of substituted tetrahydrofurans | organic-chemistry.org |

| Lewis Acid-Mediated Cyclization | Boron Trifluoride Etherate or TMSOTf | Reagent-dependent (cis vs. trans) | Synthesis of lignan-related tetrahydrofurans | nih.gov |

Advanced Cyclization and Annelation Reactions for Complex Architectures

Building complex molecular architectures from a this compound core requires advanced cyclization and annelation strategies. These reactions are designed to construct additional rings, leading to highly elaborate polycyclic systems. Methodologies such as oxidative coupling and the formation of annulated ring systems are pivotal in this context.

Oxidative Coupling Methodologies for Polycyclic Construction

Oxidative coupling is a powerful tool for C-H activation and the formation of new carbon-carbon bonds, enabling the construction of extended polycyclic aromatic hydrocarbons (PAHs) from suitable precursors. nih.gov The intramolecular version of this reaction, often referred to as the Scholl reaction, is particularly effective for planarizing polycyclic systems by forming new rings through dehydrogenation. nih.gov This method is versatile and has been used to synthesize a wide array of PAHs, from small molecules to large nanographene structures. nih.gov

The success of these reactions is highly dependent on the substrate's structure and the oxidant used. nih.gov Iron(III) chloride (FeCl₃) is a common oxidant for such cyclodehydrogenation reactions. nih.gov For instance, the synthesis of a dibenzopyrene system was achieved by treating a tetra-alkoxy precursor with an excess of FeCl₃ to facilitate two intramolecular bond formations. nih.gov Other oxidants like molybdenum pentachloride (MoCl₅) are also employed and can be selective, though side reactions like chlorination can occur with electron-rich substrates. nih.gov

Oxidative coupling is not limited to hydrocarbon systems. The strategy has been applied to heterocyclic compounds as well. For example, derivatives of 4a,9-diaza-1,2,4a,9a-tetrahydrofluorene have been shown to undergo oxidative coupling with methylene-active compounds in the presence of manganese dioxide (MnO₂). researchgate.net This highlights the adaptability of oxidative methods for constructing complex, functionalized polycyclic architectures.

Table 2: Oxidants Used in Polycyclic Construction

| Oxidant | Substrate Type | Reaction | Result | Source |

|---|---|---|---|---|

| Iron(III) Chloride (FeCl₃) | Tetra-alkoxy PAH precursor | Intramolecular Cyclodehydrogenation | Formation of dibenzopyrene PAH | nih.gov |

| Molybdenum(V) Chloride (MoCl₅) | Arenes | Intramolecular C-C Coupling | Synthesis of PAHs, potential for chlorination | nih.gov |

| Manganese Dioxide (MnO₂) | 4a,9-Diaza-1,2,4a,9a-tetrahydrofluorene derivatives | Oxidative Coupling | Formation of substituted methylene (B1212753) derivatives | researchgate.net |

Formation of Annulated Ring Systems from Tetrahydrofluorene Derivatives

Annulation, the process of building a new ring onto a pre-existing molecular framework, is a cornerstone of polycyclic synthesis. scripps.edu This term broadly covers reactions that form a ring, often by creating two new bonds, and can include well-known transformations like the Diels-Alder reaction and the Robinson annulation. scripps.eduwikipedia.org

The Robinson annulation, discovered in 1935, is a classic and powerful method for creating a six-membered ring. wikipedia.org It involves a Michael addition followed by an intramolecular aldol (B89426) condensation, typically reacting a ketone with methyl vinyl ketone to form a cyclohexenone ring. wikipedia.org This method has been fundamental in the synthesis of steroids and other fused-ring systems. wikipedia.org While originally developed for cyclohexenones, its principles can be adapted for the annulation of more complex polycyclic ketones derived from a tetrahydrofluorene scaffold.

Modern annulation strategies provide access to a diverse range of heterocyclic fused rings. For example, a "nosyl annulation" has been used to create a 5-7-5 fused N,S-heterocyclic compound from a bithiophene derivative. clockss.org In this process, a bithiophene with two bromomethyl groups reacts with nosylamide to form a seven-membered ring fused between the two thiophene (B33073) rings. clockss.org Such strategies, which involve the reaction of bifunctional substrates to close a new ring, are directly applicable to tetrahydrofluorene derivatives that have been appropriately functionalized, allowing for the construction of novel, complex polycyclic architectures.

Reactivity and Reaction Pathways of 1,4 Methano 1,4,4a,9a Tetrahydrofluorene

Mechanistic Investigations of Chemical Transformations

The fundamental reaction pathway to 1,4-Methano-1,4,4a,9a-tetrahydrofluorene is the [4+2] Diels-Alder cycloaddition. wikipedia.org This concerted pericyclic reaction involves the interaction of the 4π-electron system of the diene (cyclopentadiene) with the 2π-electron system of the dienophile (indene). wikipedia.org The reaction proceeds through a single, cyclic transition state, and its stereospecificity preserves the relative configurations of the reactants in the final product. researchgate.net

Computational studies on analogous Diels-Alder reactions, such as between cyclopentadiene (B3395910) and various dienophiles, have provided deep insights into the reaction mechanism. wvu.edu These studies, often employing density functional theory (DFT), help in understanding the electronic and steric factors that influence the reaction rate and selectivity. For instance, the endo-selectivity often observed in Diels-Alder reactions involving cyclic dienes is a subject of extensive mechanistic investigation. youtube.com This selectivity is generally attributed to secondary orbital interactions in the transition state.

Functionalization and Derivatization Reactions of the Core Structure

The unique structure of this compound offers multiple sites for functionalization, including the aromatic ring, the double bond of the norbornene moiety, and the aliphatic bridge.

Introduction of Substituents (e.g., Halogenation, Alkylation)

Halogenation: The double bond within the bridged bicyclic system is susceptible to electrophilic addition of halogens. In a typical halogenation reaction of an alkene, a cyclic halonium ion intermediate is formed, followed by backside attack by the halide ion, resulting in anti-addition across the double bond. beilstein-journals.org While specific studies on the halogenation of this compound are not extensively documented in readily available literature, the reactivity is expected to be analogous to that of other norbornene derivatives. The stereochemistry of the product would be dictated by the accessibility of the double bond, with the electrophile likely approaching from the less sterically hindered exo face.

Alkylation: Alkylation can be directed towards either the aromatic portion or the olefinic part of the molecule. Friedel-Crafts alkylation on the aromatic ring would likely proceed with substitution at the positions most activated by the fused aliphatic rings. Alternatively, alkylation of the double bond can be achieved through various methods, including hydroalkylation or transition metal-catalyzed processes. For instance, ruthenium-catalyzed C-H activation has been used for the C3-alkylation of furan (B31954) derivatives with norbornene, suggesting a potential pathway for functionalizing the olefinic bond in this compound. rsc.org

Below is a table summarizing potential functionalization reactions based on the general reactivity of the constituent moieties.

| Reaction Type | Reagents and Conditions | Expected Product |

| Halogenation | Br₂, CH₂Cl₂ | Dibromo derivative (anti-addition) |

| Alkylation (Friedel-Crafts) | R-X, AlCl₃ | Alkylated aromatic ring |

| Alkylation (of alkene) | R-H, Ru catalyst | Alkylated norbornane (B1196662) structure |

| Epoxidation | m-CPBA | Exo-epoxide |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Exo-alcohol |

Reactions Involving Bridged Bicyclic Moieties

The norbornene-like fragment of this compound is a key center of reactivity. Its strained nature makes the double bond highly reactive towards a variety of transformations beyond simple additions.

One of the most significant reactions of norbornene derivatives is Ring-Opening Metathesis Polymerization (ROMP). mdpi.com This process, typically catalyzed by ruthenium or tungsten complexes, involves the cleavage of the double bond and the formation of a polymer chain. The reactivity of norbornene esters in ROMP has been shown to be dependent on the structure of the substituents. mdpi.com

Furthermore, the bridged system can participate in various rearrangement reactions, often acid-catalyzed, leading to structurally diverse products. The unique stereochemistry of the bicyclic system, with its distinct endo and exo faces, plays a crucial role in directing the outcome of these reactions. youtube.com

Studies on Reaction Selectivity and Control in Derivatization

Controlling the selectivity (regio-, stereo-, and chemoselectivity) is paramount in the derivatization of a complex molecule like this compound.

Regioselectivity: In reactions involving the aromatic part, the directing effects of the fused aliphatic rings will determine the position of substitution. For the olefinic double bond, the inherent polarization and steric hindrance will govern the regioselectivity of additions.

Stereoselectivity: The rigid, bridged structure of the norbornene moiety exerts strong stereochemical control. Reagents typically approach the double bond from the less hindered exo face, leading to the formation of exo products. The endo face is sterically shielded by the rest of the molecule. This is a well-established principle in norbornene chemistry. youtube.com The "endo rule" in Diels-Alder synthesis, which favors the formation of the endo isomer, is a classic example of stereochemical control. youtube.com

The following table provides a hypothetical overview of the expected stereoselectivity in common addition reactions to the norbornene double bond of this compound.

| Reaction | Reagent | Expected Major Stereoisomer | Rationale |

| Epoxidation | m-CPBA | exo-epoxide | Steric hindrance on the endo face |

| Hydroboration | BH₃ | exo-attack of boron | Less hindered face approach |

| Catalytic Hydrogenation | H₂, Pd/C | exo-addition of hydrogen | Adsorption onto the catalyst from the less hindered side |

Derivatives and Analogues of 1,4 Methano 1,4,4a,9a Tetrahydrofluorene

Substituted 1,4-Methano-1,4,4a,9a-tetrahydrofluorene Architectures

The chemical architecture of this compound can be systematically modified to tune its physical and chemical properties. Substitutions can be introduced on the fluorenyl portion or the norbornene-like bridge.

Research into fluorene (B118485) derivatives offers insight into potential substitution patterns. The 9-position of the fluorene moiety is particularly reactive and can be functionalized through various organic transformations. researchgate.net For instance, boron trifluoride has been used to catalyze the reaction of 9-substituted fluoren-9-ols with various nucleophiles, leading to highly functionalized products. thieme-connect.de These methods suggest that the corresponding position on the tetrahydrofluorene skeleton can be similarly targeted for introducing alkyl, aryl, or other functional groups.

Furthermore, fluorination represents a key substitution strategy. Studies on the copolymerization of ethylene (B1197577) with fluorinated norbornene-based comonomers have demonstrated that introducing fluorine atoms can yield polyolefins with low surface energy, high thermal stability, and enhanced chemical resistance. rsc.org Given that this compound contains a norbornene-like bicyclic system, similar fluorination strategies could be applied to create monomers for advanced fluoropolymers.

Table 1: Potential Substitution Strategies and Their Effects

| Substitution Site | Reagent/Method Examples | Potential Effect on Properties |

| 9-Position (Fluorenyl part) | Alkylation with alcohols (e.g., tBuOK-catalyzed) researchgate.net | Modifies solubility, electronic properties |

| Aromatic Rings | Friedel-Crafts acylation (e.g., Acetyl chloride/AlCl₃) clockss.org | Alters electronic structure, provides handles for further functionalization |

| Norbornene Moiety | Introduction of fluorine-containing groups rsc.org | Increases thermal stability, chemical resistance, lowers surface energy |

| Norbornene Moiety | Halogenation (e.g., with NBS) thieme-connect.de | Provides reactive sites for subsequent cross-linking or modification |

Heteroatom-Containing Tetrahydrofluorene Analogues (e.g., Diaza-tetrahydrofluorenes)

Replacing carbon atoms within the tetrahydrofluorene skeleton with heteroatoms, such as nitrogen, creates analogues with fundamentally different electronic structures and properties. Diaza-analogues, where two C-H groups are replaced by nitrogen atoms, are of particular interest.

The synthesis of diazafluorene structures often involves condensation reactions. A general and versatile route employs the reaction of ninhydrin (B49086) with acetyl derivatives of aromatic compounds in the presence of hydrazine (B178648) hydrate. clockss.org This method allows for the creation of a wide range of 2-aryl-3,4-diazafluorenones in moderate to excellent yields. clockss.org These diazafluorenones can then serve as precursors for more complex structures, including spirobifluorene compounds containing pyridazine (B1198779) fragments. clockss.org Other synthetic approaches include the condensation of aromatic diamines with ortho-quinones, followed by chlorination, to produce diazatetracenes, a related class of N-heterocyclic compounds. nih.gov

The introduction of nitrogen atoms provides sites for protonation or coordination with metal ions, enabling the tuning of the material's photoluminescent properties and creating potential for use in sensors and supramolecular polymer semiconductors. google.com

Table 2: Synthesis of Diaza-Fluorenone Precursors

| Reactant 1 | Reactant 2 | Reagent | Product Type | Reference |

| Ninhydrin | Acetyl derivatives of arenes | Hydrazine hydrate | 2-Aryl-3,4-diazafluorenone | clockss.org |

| Aromatic diamine | Ortho-quinone | POCl₃ (for chlorination) | Diazatetracene | nih.gov |

Synthesis and Characterization of Metallocene Ligands Based on Tetrahydrofluorenyl Units

The tetrahydrofluorenyl group, derived from the deprotonation of this compound, is an effective ligand for transition metals, forming metallocene and half-sandwich complexes. These complexes, particularly ansa-metallocenes, are highly valuable as catalysts for stereoselective polymerization. nih.gov

An ansa-metallocene features two cyclopentadienyl-type ligands linked by a bridge (e.g., -CH₂CH₂- or -Si(CH₃)₂-), which locks the orientation of the ligands and restricts rotation around the metal center. wikipedia.org This constrained geometry provides precise control over the stereochemistry of the resulting polymer, such as polypropylene. wikipedia.org

The synthesis of an ansa-metallocene based on the tetrahydrofluorenyl ligand follows established procedures for related indenyl and fluorenyl systems. colab.wsresearchgate.net A typical synthesis involves:

Ligand Synthesis : Creation of a bridged bis(tetrahydroindenyl) precursor. For example, an ethylene bridge can be installed to link two indenyl units, which are then hydrogenated to yield ethylenebis(4,5,6,7-tetrahydro-1-indenyl) ligands. uni-konstanz.deuni-konstanz.de A similar strategy can be applied starting from this compound.

Deprotonation : The bridged ligand is treated with a strong base, such as n-butyllithium, to form a dianion.

Metallation : The resulting dianion is reacted with a metal halide, such as zirconium tetrachloride (ZrCl₄) or titanium tetrachloride (TiCl₄), via salt elimination to yield the final ansa-metallocene dichloride complex. researchgate.netuni-konstanz.de

Characterization of these complexes confirms their structure and stereochemistry. X-ray crystallography is essential for determining the molecular structure, including key parameters like metal-chlorine bond lengths and the angle between the ligand centroids. uni-konstanz.de

Polymeric Derivatives and their Synthesis via Ring-Opening Polymerization

The strained norbornene unit within the this compound monomer makes it an excellent candidate for Ring-Opening Metathesis Polymerization (ROMP). This polymerization method is driven by the relief of ring strain and is catalyzed by transition metal complexes, such as those containing ruthenium (Grubbs' catalysts) or molybdenum. The resulting polymers contain the bulky, rigid tetrahydrofluorene moiety as a repeating side group along a flexible polymer backbone.

Polymers derived from this monomer are noted for their excellent optical properties and potential for creating resins that resist gelation during polymerization. google.com The polymerization of norbornene-based monomers with bulky side chains, such as those with flexible ether groups or rigid anthracene (B1667546) units, has been shown to produce copolymers with controllable properties for applications like anion exchange membranes. rsc.org Similarly, bottlebrush polymers have been synthesized using a "grafting-through" method where norbornene-based macromonomers are polymerized via ROMP to create a structure with a stiff poly(norbornene) backbone and dense side chains. osti.gov

Block Copolymers Incorporating Hydrogenated this compound Units

The polymer chain produced by the ROMP of this compound contains unsaturated double bonds in its backbone. These double bonds can be subsequently saturated through catalytic hydrogenation. This process converts the polymer into a stable, polyolefin-like material with improved thermal and oxidative stability.

This hydrogenated polymer can serve as a building block for creating block copolymers. Using living polymerization techniques, a block of the hydrogenated polymer can be synthesized first. Then, a second monomer can be introduced to grow another block, resulting in a diblock or multiblock copolymer. The synthesis of telechelic polymers—polymers with reactive groups at both ends—is a key strategy for creating such complex architectures. rsc.org For example, binuclear catalysts can initiate polymerization from both ends, leading to a telechelic polymer that can be used to construct triblock copolymers. rsc.org These block copolymers combine the rigidity and high thermal stability of the hydrogenated tetrahydrofluorene block with the properties of a second block (e.g., elastomeric or hydrophilic), leading to materials like thermoplastic elastomers.

Silylated Polyolefins Incorporating Tetrahydrofluorene Moieties

Incorporating silicon-containing (silyl) groups into polyolefins can enhance properties such as thermal stability. Silylated polyolefins containing the tetrahydrofluorene moiety can be synthesized through several routes.

One primary method is the coordination copolymerization of ethylene with a silyl-functionalized comonomer using a metallocene catalyst. Research has demonstrated the successful copolymerization of ethylene with alkenyl-functionalized polyhedral oligomeric silsesquioxanes (POSS) using zirconocene (B1252598) and titanocene (B72419) catalysts. mdpi.com This approach could be adapted by using a derivative of this compound that has been functionalized with a reactive silyl (B83357) group (e.g., an allyltriethoxysilane (B1265875) group) as a comonomer. google.com

Alternatively, silsesquioxane units can be directly tethered to fluorenyl-based ligands, which are then used to form metallocene catalysts. mdpi.com These catalysts can then polymerize olefins like ethylene, directly incorporating the silyl-fluorenyl structure into the polymer. General methods for producing polyolefins with terminal functional groups, often involving a combination of metallocene catalysis and an in-situ chain transfer agent, provide a robust framework for creating these specialized materials. researchgate.net

Theoretical and Computational Chemistry Studies of 1,4 Methano 1,4,4a,9a Tetrahydrofluorene

The tetracyclic hydrocarbon 1,4-Methano-1,4,4a,9a-tetrahydrofluorene presents a unique and rigid bridged structure that has garnered interest in theoretical and computational chemistry. These studies provide profound insights into the molecule's three-dimensional structure, electronic properties, and reactivity, which are challenging to probe solely through experimental means.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

The structural complexity of 1,4-Methano-1,4,4a,9a-tetrahydrofluorene derivatives, which often feature multiple stereocenters, requires advanced NMR techniques for complete and accurate assignment of proton (¹H) and carbon-¹³ (¹³C) signals. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) spin-spin couplings through bonds, establishing connectivity within the molecule. For elucidating the one-bond correlations between protons and their directly attached carbon atoms, Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are employed. The HMQC experiment is often considered more robust for detecting single-bond ¹H-¹³C couplings in complex organic structures with higher reproducibility. bas.bg

To probe longer-range connectivity, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum is utilized. This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons. Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons (<5 Å), which is critical for determining the stereochemistry of the molecule. bas.bg

A case study on substituted fluorenylspirohydantoins demonstrates the power of this combined NMR approach. For a derivative like 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the ¹³C NMR spectrum in DMSO-d₆ showed distinct signals for the carbonyl carbons (C2'=O at 155.34 ppm and C5'=O at 171.10 ppm) and the spiro-carbon (C-4'/9 at 73.71 ppm). bas.bg The DEPT-135 spectrum confirmed the presence of methylene (B1212753) groups through negative signals. bas.bg For a related bromo-substituted derivative, 15 distinct signals were observed in the ¹³C NMR spectrum, corresponding to each carbon atom in the asymmetric structure. bas.bg

Table 1: Representative ¹³C and ¹H NMR Data for a Substituted Fluorenylspirohydantoin Derivative in DMSO-d₆ bas.bg

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C2'=O | 155.34 | - |

| C5'=O | 171.10 | - |

| C-4'/9 | 73.71 | - |

| Methylene (CH₂) | 63.83 | Varies |

| Methylene (CH₂) | 61.89 | Varies |

| NH | - | 8.61 (s) |

| NH | - | 11.31 (s) |

| Note: This table is based on data for fluorenylspirohydantoin derivatives as a model for the detailed structural elucidation possible with advanced NMR. |

X-ray Scattering Techniques (e.g., SAXS) for Analyzing Polymeric Morphologies Incorporating the Compound

When this compound is incorporated as a monomer into a polymer, for instance through ring-opening metathesis polymerization (ROMP) or vinyl-addition polymerization of its norbornene-like core, the resulting material's properties are heavily influenced by its solid-state morphology. Small-angle X-ray scattering (SAXS) is a powerful, non-destructive technique used to investigate the nanoscale structure of these polymers. researchgate.net SAXS provides information on features with dimensions typically in the range of 1 to 100 nanometers, such as the size, shape, and arrangement of polymer chains and crystalline domains. nsf.gov

In the case of semi-crystalline polymers, SAXS patterns can reveal the long period, which corresponds to the average distance between crystalline lamellae. For amorphous polymers, the technique can provide insights into the average inter-chain spacing and the radius of gyration of the polymer coils. This is particularly relevant for polymers derived from bulky monomers like this compound, where the rigid, voluminous side groups can significantly impact chain packing and free volume.

Studies on addition-type polynorbornenes with various side groups have demonstrated how the nature of the substituent affects the polymer's structural parameters and, consequently, its properties like gas permeability. Wide-angle X-ray scattering (WAXS) is often used in conjunction with SAXS to probe crystalline structure at smaller length scales. For example, the WAXS data for polynorbornenes with different side groups can indicate the degree of crystallinity and the characteristic inter-chain distances.

Table 2: Illustrative WAXS Data for Addition-Type Polynorbornenes with Different Side Groups

| Side Group (R) | Polymer Abbreviation | d-spacing (Å) | Physical State |

| -H | a-PNB | 4.8 | Amorphous |

| -CH₃ | a-PMeNB | 5.6 | Amorphous |

| -Si(CH₃)₃ | a-PNBSiMe₃ | 7.9 | Amorphous |

| -C₆F₅ | a-PNBPFP | Not specified | Amorphous |

| Note: This table is based on data for various polynorbornene derivatives, which are structural analogues to polymers that could be synthesized from this compound. The d-spacing value generally correlates with the average interchain distance. |

The data from such analyses are crucial for establishing structure-property relationships. For instance, a larger d-spacing, indicative of less efficient chain packing due to bulky side groups, often correlates with higher gas permeability, a desirable property for membrane applications.

Spectroscopic Analysis in Reaction Monitoring and Product Confirmation (excluding basic compound identification)

Beyond simple product identification, spectroscopic techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are invaluable for real-time monitoring of reactions involving this compound. researchgate.netmdpi.com These methods provide kinetic and mechanistic insights that are not easily obtained through traditional offline analysis.

The synthesis of this compound itself is typically achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and indene (B144670). In-situ FTIR spectroscopy can be used to monitor the progress of this cycloaddition. researchgate.net By tracking the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the product, one can follow the reaction kinetics in real time. For instance, the C=C stretching vibrations of the diene (cyclopentadiene) and the dienophile (indene) would decrease in intensity, while new peaks corresponding to the C-C and C=C bonds of the tetracyclic product would emerge.

Similarly, the polymerization of a monomer derived from this compound can be effectively monitored. For ring-opening metathesis polymerization (ROMP), Raman spectroscopy is particularly well-suited. researchgate.net The key advantage is the ability to monitor the consumption of the monomer's strained double bond (e.g., in the norbornene moiety). The intensity of the C=C stretching vibration of the monomer, typically around 1640 cm⁻¹, can be monitored over time. mdpi.com This peak will decrease as the monomer is converted into the polymer, which has a different type of double bond in its backbone. By rationing the intensity of this reactive peak to a stable internal reference peak within the molecule, a quantitative measure of monomer conversion can be obtained in real-time. mdpi.com

Table 3: Spectroscopic Peaks for Monitoring Reactions of Norbornene Derivatives (Analogous to this compound)

| Technique | Reaction Type | Monitored Species | Key Vibrational Band (cm⁻¹) | Observation |

| Raman | ROMP | Monomer C=C | ~1640 | Decrease in intensity |

| FTIR | Diels-Alder | Reactant C=C | Varies (~1600-1650) | Decrease in intensity |

| FTIR | Diels-Alder | Product Formation | Varies | Increase in intensity |

This real-time data allows for precise control over the polymerization process, enabling the synthesis of polymers with targeted molecular weights and narrow molecular weight distributions. It also provides a deeper understanding of the reaction mechanism and the influence of various parameters, such as catalyst concentration and temperature, on the reaction rate. mdpi.com

Applications in Materials Science and Polymer Chemistry

Role as Monomers in Controlled Polymerization Processes

1,4-Methano-1,4,4a,9a-tetrahydrofluorene and its derivatives are particularly suited for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with well-defined structures. 20.210.105elsevierpure.comresearchgate.netd-nb.infodntb.gov.ua The strained norbornene-type ring system within the monomer readily undergoes ring-opening, a process driven by the release of ring strain. This reaction is compatible with a variety of functional groups and can be mediated by various catalysts, including well-defined ruthenium and molybdenum alkylidenes (e.g., Grubbs and Schrock catalysts), as well as more economical iron-based systems. 20.210.105elsevierpure.com

The use of these catalysts allows for living polymerization, a type of chain-growth polymerization where the ability of a growing polymer chain to terminate has been removed. This enables precise control over the polymer's molecular weight, a narrow molecular weight distribution (low polydispersity index), and the synthesis of block copolymers by sequential monomer addition. Kinetic studies of norbornene derivatives in ROMP show that the polymerization rates and activation parameters are strongly dependent on the monomer's structure, including the nature of its substituents. researchgate.net This control is crucial for tailoring the properties of the final material for specific applications.

Engineering of Polymer Architectures Incorporating this compound Units

The ability to control the polymerization of this compound opens up possibilities for creating complex polymer architectures, such as block and graft copolymers. dpublication.comdtic.milwhiterose.ac.uk

Block Copolymers: These are synthesized by the sequential addition of different monomers in a living polymerization process. dpublication.com For instance, a block of poly(this compound) can be grown first, followed by the addition of a second monomer to form a diblock copolymer. This approach allows for the combination of the rigid, high-refractive-index properties of the fluorene-containing block with the properties of other polymers, such as the flexibility of poly(ethylene glycol) or the elastomeric nature of polybutadiene. whiterose.ac.uknih.gov

Graft Copolymers: These architectures involve a main polymer backbone with side chains of a different polymer. They can be prepared using three main methods: "grafting-from," "grafting-onto," and "grafting-through." In the "grafting-from" approach, polymerization of a second monomer is initiated from sites along the backbone of a pre-existing polymer. The "grafting-onto" method involves attaching pre-formed polymer chains to a backbone. The "grafting-through" technique uses the polymerization of macromonomers, which are polymer chains with a polymerizable end group.

Influence on Polymerization Catalysis and Efficiency in Ziegler-Natta Systems

While not typically used as a primary monomer in Ziegler-Natta polymerization due to its bulky nature, derivatives of the fluorene (B118485) component of this compound have a significant impact as internal electron donors in modern Ziegler-Natta catalyst systems. nih.govlyzhongdachem.comresearchgate.netchemicalbook.comglobethesis.com These catalysts are workhorses in the industrial production of polyolefins like polyethylene (B3416737) and polypropylene. libretexts.orgdntb.gov.uanih.gov

A prominent example is 9,9-bis(methoxymethyl)fluorene (DMMF). lyzhongdachem.comresearchgate.netchemicalbook.comglobethesis.com When incorporated into a MgCl₂-supported TiCl₄ catalyst, DMMF has been shown to enhance catalyst activity and, crucially, to control the stereochemistry of the resulting polymer, leading to high isotacticity in polypropylene. researchgate.netchemicalbook.com The unique steric and electronic effects of the fluorene-based donor are believed to influence the active sites of the catalyst, resulting in polymers with a narrower molecular weight distribution and improved mechanical properties. chemicalbook.com

Research has shown that the presence of fluorene-based internal donors can significantly affect the kinetics of polymerization. For example, in the copolymerization of ethylene (B1197577) and 1,9-decadiene (B157367) using a MgCl₂/9,9-bis(methoxymethyl)fluorene/TiCl₄ catalyst, the fluorene derivative was found to induce a substantial comonomer effect on catalyst activity. nih.gov

Development of High-Performance Polymeric Materials with Tailored Properties

The incorporation of the rigid and bulky this compound unit into polymers leads to materials with a unique combination of properties, including high thermal stability, high refractive index, and good mechanical strength.

Polymers containing the fluorene moiety are known for their excellent optical properties, particularly a high refractive index. researchgate.netgatech.edumdpi.comkaust.edu.saarizona.edu This is attributed to the high electron density of the aromatic fluorene group. By incorporating this compound into polymers, materials with high refractive indices and good transparency can be developed, making them suitable for applications such as lenses, optical films, and coatings.

| Polymer | Refractive Index (at 589 nm) |

|---|---|

| Poly(hexafluoropropylene oxide) | 1.3010 scipoly.com |

| Poly(tetrafluoroethylene-co-hexafluoropropylene) | 1.3380 scipoly.com |

| Addition Poly(3-pentafluorophenyl-exo-tricyclononene-7) | Not specified, but noted for high gas permeability mdpi.com |

| Polynorbornenes with fluorinated side groups | Low refractive index is a key feature researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Methano-1,4,4a,9a-tetrahydrofluorene derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via acid-catalyzed cycloaddition reactions. For example, reaction of 4-(4-methoxyphenyl) derivatives with p-benzoquinone under acidic conditions yields 1-aza-9-oxafluorenes without detectable pyridinium byproducts. Solvents like tetrahydrofuran (THF) are critical for reaction efficiency, as THF’s dielectric properties influence intermediate stabilization and product yield . Reaction optimization includes controlling stoichiometry, temperature, and catalyst selection (e.g., Mn(V) oxide for oxidation steps) .

Q. How is the stereochemistry of asymmetric centers in these derivatives determined experimentally?

- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) is used to resolve relative stereochemistry. For instance, NOESY correlations between 9a-H and substituents on the 4-(4-methoxyphenyl) group confirm axial orientation of key protons. Complementary techniques like H-NMR and C-NMR provide data on chemical shifts and coupling constants to assign configurations .

Q. What spectroscopic techniques are critical for characterizing functionalized derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm) .

- NMR : H-NMR resolves proton environments (e.g., morpholine protons at δ 3.46–3.67 ppm), while C-NMR confirms carbon frameworks .

- Mass Spectrometry (EI-MS) : Determines molecular weight (e.g., m/z 389 for CHFNO) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the exclusive formation of 1-aza-9-oxafluorenes in cycloaddition reactions?

- Methodological Answer : Computational studies suggest protonation patterns of intermediates dictate reaction pathways. For example, protonation at the nitrogen center in 4-(4-methoxyphenyl) derivatives favors cycloaddition over pyridinium salt formation. Kinetic control and electronic effects (e.g., methoxy group electron donation) stabilize transition states leading to 1-aza-9-oxafluorenes .

Q. How can reaction parameters be optimized to enhance yield in polyfunctionalized derivatives?

- Methodological Answer :

- Solvent Selection : Solvents with dielectric constants matching intermediates (e.g., THF, ε ≈ 7.5) improve yield by stabilizing polar transition states .

- Catalyst Screening : NaH in THF promotes deprotonation and nucleophilic attack, as seen in morpholinoethanone synthesis (91.6% yield) .

- Reaction Monitoring : TLC or HPLC tracks intermediate conversion to avoid side reactions .

Q. What pharmacological activities are reported for 1-aza-9-oxafluorene derivatives, and how are structures modified for activity studies?

- Methodological Answer : Derivatives exhibit broad antiviral activity. Structure-activity relationship (SAR) studies involve:

- Functional Group Variation : Introducing electron-donating groups (e.g., methoxy) enhances bioavailability.

- Stereochemical Tuning : Axial vs. equatorial substituent orientations impact target binding.

- In Silico Screening : Docking simulations predict interactions with viral enzymes, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.